molecular formula C30H29F2N5O5S B606533 LSD1-IN-7 benzenesulfonate CAS No. 2097523-60-7

LSD1-IN-7 benzenesulfonate

Cat. No. B606533
CAS RN: 2097523-60-7
M. Wt: 609.6488
InChI Key: AWZCBGWZNHQCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LSD1-IN-7 benzenesulfonate is a potent and orally active inhibitor of lysine specific demethylase-1 (LSD1) with anticancer activity . It is extracted from patent WO2017079670A1, compound 4- [2- (4-amino-piperidin-1-yl)-5- (3-fluoro-4-methoxy-phenyl)-1-methyl-6-oxo-1,6-dihydro-pyrimidin-4-yl]-2-fluorobenzonitrile .


Chemical Reactions Analysis

LSD1-IN-7 benzenesulfonate targets mono- or di-methylated histone H3K4 and H3K9 as well as non-histone substrates and functions in the regulation of gene expression as a transcriptional repressor or activator .

Scientific Research Applications

Application in Lung Cancer Treatment

CC-90011 has been used in a Phase 2 clinical trial in combination with nivolumab to treat subjects with small cell lung cancer or squamous non-small cell lung cancer who have progressed after 1 or 2 lines of therapies . The primary objectives of the study were to evaluate the overall response rate of subjects treated with CC-90011 in combination with nivolumab .

Application in Acute Myeloid Leukemia (AML) Treatment

CC-90011 has been investigated in a Phase 1/2 study in combination with Venetoclax (VEN) and Azacitidine (AZA) for patients with Acute Myeloid Leukemia (AML) . The study aimed to evaluate the safety, tolerability, and preliminary efficacy of CC-90011 plus concurrent VEN and AZA in adult patients with relapsed and/or refractory (R/R) AML or in patients with newly diagnosed AML (ndAML) who are ≥ 75 years of age or are 18-74 years of age and ineligible for intensive induction chemotherapy .

Application in Epigenetic Regulation

Lysine-specific demethylase 1 (LSD1), which CC-90011 inhibits, is significant in the occurrence and development of various tumors . The inhibition of LSD1 activity has emerged as a promising innovative therapeutic approach for targeted cancer treatment .

Application in Drug Design

CC-90011 has been used as a reference compound in structure-based and ligand-based virtual screenings to discover potential novel structures with molecular docking and pharmacophore model strategies .

Application in Modulating Tumor Microenvironment

LSD1, the target of CC-90011, has been found to modulate different cell behavior in the tumor microenvironment (TME) . This suggests the potential use of LSD1 inhibitors like CC-90011 in combination with immune checkpoint blockade (ICB) therapy for future cancer research studies .

Application in Pharmacokinetics

CC-90011 has been studied for its pharmacokinetic properties . Understanding the pharmacokinetics of CC-90011 can help optimize its dosing regimen and improve its therapeutic efficacy .

Mechanism of Action

Target of Action

CC-90011, also known as LSD1-IN-7 benzenesulfonate, is a potent, selective, reversible, and orally active inhibitor of lysine-specific demethylase-1 (LSD1) . LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from lysine residues in histone proteins .

Mode of Action

CC-90011 interacts with LSD1, inhibiting its enzymatic activity . This inhibition is selective for LSD1, with less enzymatic inhibition against LSD2, MOA-A, and MAO-B . The interaction between CC-90011 and LSD1 is enhanced by a salt-bridge interaction between the positively charged pyrrolidine side chain of the compound and D555 in the active site pocket of LSD1 .

Biochemical Pathways

The inhibition of LSD1 by CC-90011 affects various biochemical pathways. It leads to the induction of cellular differentiation, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cells . Additionally, it results in the suppression of GRP in a dose-dependent manner .

Pharmacokinetics

CC-90011 exhibits favorable pharmacokinetic properties. After intravenous administration, it has a systemic clearance of 32.4 mL/min/kg, an elimination half-life of 2 hours, and a high volume of distribution of 7.5 L/kg . It is readily absorbed after oral administration, with an area under the curve (AUC) from 0 to 24 hours of 1.8 μM·h, a maximum concentration (Cmax) of 0.36 μM, and an oral bioavailability of 32% .

Result of Action

The inhibition of LSD1 by CC-90011 leads to potent anticancer activity. It induces differentiation in AML and SCLC cells . This differentiation, coupled with the compound’s antiproliferative activity, results in the inhibition of tumor growth . For instance, treatment with CC-90011 led to a tumor growth inhibition of 78% in patient-derived xenograft SCLC models .

Safety and Hazards

The safety data sheet for benzenesulfonic acid, which is a component of LSD1-IN-7 benzenesulfonate, indicates that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile;benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O2.C6H6O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;7-10(8,9)6-4-2-1-3-5-6/h3-6,11-12,17H,7-10,28H2,1-2H3;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZCBGWZNHQCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F2N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pulrodemstat besilate

CAS RN

2097523-60-7
Record name Pulrodemstat besilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097523607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PULRODEMSTAT BESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH20W7B0Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LSD1-IN-7 benzenesulfonate
Reactant of Route 2
LSD1-IN-7 benzenesulfonate
Reactant of Route 3
LSD1-IN-7 benzenesulfonate
Reactant of Route 4
LSD1-IN-7 benzenesulfonate
Reactant of Route 5
LSD1-IN-7 benzenesulfonate
Reactant of Route 6
Reactant of Route 6
LSD1-IN-7 benzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.